Ethyl ((4-phenyl-1-(phenylmethyl)-4-piperidyl)methyl)carbamate
Description
Ethyl ((4-phenyl-1-(phenylmethyl)-4-piperidyl)methyl)carbamate (CAS: 83898-31-1) is a carbamate derivative featuring a piperidine core substituted with phenyl and benzyl groups. Its molecular formula is C₂₂H₂₈N₂O₂, with a molecular weight of 352.5 g/mol . The compound is characterized by an ethyl carbamate moiety attached to a methylene group linked to a 4-phenyl-1-(phenylmethyl)-piperidine scaffold. The compound is supplied as a crystalline solid under industrial-grade specifications by manufacturers such as Shaanxi Dideu Medichem Co. Ltd., which specializes in intermediates for pharmaceuticals and agrochemicals .
Properties
CAS No. |
83898-31-1 |
|---|---|
Molecular Formula |
C22H28N2O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
ethyl N-[(1-benzyl-4-phenylpiperidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C22H28N2O2/c1-2-26-21(25)23-18-22(20-11-7-4-8-12-20)13-15-24(16-14-22)17-19-9-5-3-6-10-19/h3-12H,2,13-18H2,1H3,(H,23,25) |
InChI Key |
DDOMFXWZSMHVEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
Each stage of nitration requires careful control of temperature and reaction conditions to ensure the desired product is obtained without unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration reactors where toluene is continuously fed and nitrated in a controlled environment. The reaction mixture is then cooled, and the product is purified through crystallization and washing to remove any residual acids and impurities.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: It can be reduced to form various aminotoluene derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Oxidation: Although less common, it can undergo oxidation to form different oxidation products.
Common Reagents and Conditions
Reduction: Common reducing agents include iron and hydrochloric acid, which reduce the nitro groups to amino groups.
Substitution: Substitution reactions often require strong bases or nucleophiles to replace the nitro groups.
Oxidation: Oxidizing agents such as potassium permanganate can be used, although this is less common due to the stability of the nitro groups.
Major Products
Reduction: Aminotoluene derivatives.
Substitution: Various substituted toluene derivatives depending on the substituent used.
Oxidation: Oxidized products, though these are less commonly studied.
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
Ethyl ((4-phenyl-1-(phenylmethyl)-4-piperidyl)methyl)carbamate can be effectively analyzed using reverse phase high-performance liquid chromatography (RP-HPLC). The method involves:
- Mobile Phase Composition : Acetonitrile (MeCN), water, and phosphoric acid.
- Mass-Spectrometry Compatibility : For applications requiring mass spectrometry, phosphoric acid can be substituted with formic acid.
This scalable method is suitable for isolating impurities and can be adapted for preparative separations, making it valuable in pharmacokinetic studies .
Potential Therapeutic Uses
While specific clinical applications of this compound are still under investigation, its structural properties suggest potential as a pharmacological agent. Its ability to interact with biological systems may provide avenues for:
- Drug Development : Investigating its efficacy as a modulator of drug resistance mechanisms, particularly in cancer therapy where P-glycoprotein (P-gp) plays a significant role .
Research has indicated that compounds similar to this compound may reverse drug resistance in certain cell lines, highlighting the need for further studies into its mechanism of action and therapeutic potential .
Case Study: Modulation of Drug Resistance
In a study focusing on drug resistance in cancer cells, analogs of this compound were synthesized and tested. The results showed that these compounds could significantly increase intracellular concentrations of chemotherapeutic agents like paclitaxel, demonstrating their potential as effective modulators against multidrug resistance (MDR) in cancer treatment .
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to the rapid decomposition of the compound upon detonation, releasing a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in a high-pressure shock wave, which is the basis of its explosive power.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Fentanyl Carbamate Derivatives
Fentanyl Carbamate (CAS: 1465-20-9) and Fentanyl Methyl Carbamate (CAS: 2706537-37-1) are structurally related opioids. Both share a phenethylpiperidine backbone but differ in their carbamate substituents:
- Fentanyl Carbamate (ethyl ester): C₂₂H₂₈N₂O₂ (MW: 352.5) .
- Fentanyl Methyl Carbamate (methyl ester): C₂₁H₂₆N₂O₂ (MW: 338.4) .
The ethyl and methyl ester groups influence lipophilicity and bioavailability. However, pharmacological data for these fentanyl derivatives remain proprietary.
Simple Carbamates: Ethyl, Methyl, and Vinyl Carbamates
Tertiary and Aromatic Carbamates
- tert-Butyl Carbamate (Boc-protected amines) : Used in synthetic chemistry as protecting groups. Example: tert-butyl N-(4-piperidyl)carbamate (MW: 200.3), a key intermediate in pan-Ras inhibitor synthesis .
- Aromatic Carbamates: Compounds like desmedipham (ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate) are herbicides, demonstrating the agrochemical utility of carbamate motifs .
Physicochemical Properties
Lipophilicity (log k) and analytical precision vary significantly:
- Ethyl vs. Methyl Carbamate : Ethyl carbamate exhibits higher hydrophobicity (log k ≈ 0.49) compared to methyl carbamate (log k ≈ 0.28) in HPLC studies .
- Analytical Precision : Ethyl carbamate shows higher relative standard deviation (RSD: 6.72–8.76%) in GC analysis compared to methyl carbamate (RSD: 0.28–0.49%), likely due to volatility differences .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Small structural modifications (e.g., ethyl → methyl or vinyl) drastically alter carcinogenicity and metabolic pathways . The piperidine and benzyl groups in Ethyl ((4-phenyl-1-(phenylmethyl)-4-piperidyl)methyl)carbamate may enhance receptor binding affinity, though specific targets are unconfirmed.
Biological Activity
Ethyl ((4-phenyl-1-(phenylmethyl)-4-piperidyl)methyl)carbamate, commonly referred to as compound 1, is a synthetic derivative of piperidine that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H28N2O2
- Molecular Weight : 352.47 g/mol
- CAS Number : 83898-31-1
- Density : 1.096 g/cm³
- Boiling Point : 488.7°C at 760 mmHg
This compound exhibits its biological activity primarily through interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
1. Interaction with ATP-Binding Cassette Transporters
Research indicates that compounds similar to ethyl carbamates can modulate the activity of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp). These transporters play a crucial role in the efflux of drugs from cells, impacting drug bioavailability and resistance mechanisms in cancer therapy. For instance, studies have demonstrated that certain analogues can stimulate ATPase activity, suggesting a mechanism for reversing multidrug resistance (MDR) in cancer cells .
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. A related study investigated a library of carbamate derivatives and found promising activity against methicillin-resistant Staphylococcus aureus (MRSA) biofilms, indicating potential as an antibacterial agent .
Case Studies and Experimental Data
- Anticancer Activity : In vitro studies have shown that certain piperidine derivatives exhibit cytotoxic effects on various cancer cell lines. For example, a related compound demonstrated significant apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that ethyl carbamate derivatives could be explored further for their anticancer potential.
- Biofilm Inhibition : The compound's structural analogues were tested for their ability to inhibit biofilm formation by MRSA. The most effective analogue showed low micromolar IC50 values, highlighting the potential for these compounds in treating infections associated with biofilm-forming bacteria .
- Pharmacokinetics and Separation Techniques : Analytical methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) have been developed for the separation and analysis of ethyl carbamate derivatives. This method facilitates pharmacokinetic studies and impurity isolation, which are vital for drug development processes .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing Ethyl ((4-phenyl-1-(phenylmethyl)-4-piperidyl)methyl)carbamate, and how can reaction conditions be optimized?
- Methodology : The compound’s piperidine core can be synthesized via cyclocondensation of phenylhydrazine derivatives with carbonyl compounds, followed by functionalization. Carbamate formation typically employs in situ-generated chloroformates (e.g., polymer-supported reagents) or zinc-promoted amino protection strategies to improve yield and purity . Optimization may involve solvent selection (DCM or ethyl acetate), temperature control (room temperature to reflux), and stoichiometric ratios of reagents like DIPEA or propylphosphonic anhydride .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?
- Methodology : Use NMR (¹H/¹³C) to confirm the piperidine ring conformation, benzyl substituents, and carbamate linkage. FTIR can validate carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups. Discrepancies in peak assignments (e.g., overlapping signals in aromatic regions) are resolved via 2D NMR (COSY, HSQC) or computational simulations (DFT) . GC-MS or LC-MS ensures purity and molecular weight confirmation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Treat as hazardous due to structural analogs (e.g., fentanyl derivatives). Use PPE (gloves, goggles), avoid inhalation/ingestion, and work in a fume hood. Refer to safety data sheets (SDS) for spill management and disposal. Stability studies recommend storage at -20°C in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How does the compound’s stereochemistry and substituent arrangement influence its bioactivity or receptor binding?
- Methodology : Conduct molecular docking studies (e.g., with Ras proteins or opioid receptors) to evaluate steric and electronic interactions. Compare activity with analogs lacking the benzyl or carbamate group. Pharmacophore modeling identifies critical hydrogen-bonding (carbamate oxygen) and π-π stacking (phenyl rings) interactions .
Q. What are the stability profiles of this carbamate under physiological conditions, and how can degradation pathways be mitigated?
- Methodology : Perform accelerated stability testing (pH 1–9, 37°C) with HPLC monitoring. Degradation products (e.g., ethanol, urea) are identified via MS/MS. Encapsulation in liposomes or PEGylation improves stability in aqueous media .
Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s reactivity or metabolic fate?
- Methodology : Use Gaussian or GROMACS to model hydrolysis kinetics of the carbamate bond. Predict cytochrome P450-mediated metabolism via docking with CYP3A4/2D6 isoforms. Validate predictions with in vitro microsomal assays .
Q. What strategies resolve contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?
- Methodology : Standardize assay conditions (buffer pH, cell lines) and validate with positive controls (e.g., known opioid agonists). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm results. Meta-analysis of literature data identifies confounding variables (e.g., solvent effects) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
